2-Iodo-4-phenyl-1,3-oxazole
Description
Significance of 1,3-Oxazole Heterocycles in Organic Chemistry
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. bioline.org.brnih.gov This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural products and biologically active compounds. core.ac.ukresearchgate.net The oxazole (B20620) ring is a key component in various pharmaceuticals, agrochemicals, and materials science applications. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netwiley.comresearchgate.net
The versatility of the oxazole ring stems from its electronic properties and multiple sites for functionalization (C2, C4, and C5). nih.gov The acidity of the ring protons decreases in the order C2 > C5 > C4, allowing for regioselective deprotonation and subsequent substitution. This reactivity has been exploited in the synthesis of complex molecules and has spurred the development of numerous synthetic methodologies. acs.orgacs.org
Overview of Iodinated Oxazoles in Synthetic Transformations
The introduction of an iodine atom onto the oxazole ring, creating an iodinated oxazole, significantly enhances its synthetic utility. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. aksci.comscispace.com This has made 2-iodooxazoles, in particular, valuable building blocks for the construction of more complex molecular architectures. aksci.comconnectjournals.com
Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of iodination. scispace.comconnectjournals.comresearchgate.net This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the oxazole core. scispace.com The ability to perform these transformations under relatively mild conditions and with high regioselectivity makes iodinated oxazoles powerful intermediates in the synthesis of natural products and their analogues. connectjournals.comresearchgate.net
For instance, the synthesis of 2,4- and 2,5-disubstituted oxazoles can be achieved in a modular fashion using metal-catalyzed cross-coupling reactions of halogenated 2-alkylthiooxazoles. scispace.com Furthermore, the regioselective functionalization of dihalooxazoles can be controlled by the choice of catalyst, enabling the synthesis of diverse diarylazoles. organic-chemistry.org
Specific Focus on 2-Iodo-4-phenyl-1,3-oxazole: Structural Context and Research Importance
This compound (CAS Number: 1210372-47-6) is a specific example of an iodinated oxazole that combines the structural features of a phenyl group at the C4 position and an iodine atom at the synthetically versatile C2 position. The presence of the phenyl group can influence the electronic properties and reactivity of the oxazole ring, while the 2-iodo substituent serves as a handle for further molecular elaboration.
The synthesis of 2,4-disubstituted oxazoles can be approached through various routes, including the cyclization of N-propargylamides, the reaction of α-haloketones with amides (Hantzsch synthesis), and the direct functionalization of a pre-formed oxazole ring. For this compound, a plausible synthetic route involves the direct iodination of 4-phenyloxazole (B1581195) at the C2 position, which is the most acidic site. nih.govacs.org
The primary research importance of this compound lies in its potential as a key intermediate for the synthesis of more complex 2,4-disubstituted oxazoles. Through cross-coupling reactions, the iodine atom at the C2 position can be replaced with a variety of other functional groups, leading to a diverse library of compounds for biological screening or materials science applications. The general reactivity of 2-iodooxazoles in such transformations is well-documented, underscoring the synthetic potential of this specific compound. aksci.comconnectjournals.com
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZJDMNRLIZTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210372-47-6 | |
| Record name | 2-iodo-4-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 2 Iodo 4 Phenyl 1,3 Oxazole
Reactivity of the Iodine Atom at the C-2 Position
The carbon-iodine bond at the C-2 position is the most labile site on the 2-Iodo-4-phenyl-1,3-oxazole molecule, making it a focal point for synthetic derivatization. The iodine atom's high polarizability and its ability to function as an excellent leaving group are central to its reactivity.
Role as a Leaving Group in Coupling Reactions
The 2-iodo substituent is a highly effective leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds at the C-2 position, providing a powerful tool for the synthesis of complex, substituted oxazoles. The predictable and regioselective nature of these reactions has made 2-iodooxazoles valuable building blocks in synthetic chemistry. researchgate.net
One of the most utilized transformations is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the coupling of this compound with a wide range of boronic acids or their derivatives. These reactions are instrumental in creating 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, which are significant structural motifs in many biologically active compounds. researchgate.nettandfonline.com
Below is a table summarizing typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving 2-iodooxazole (B2367723) substrates.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-4-phenyl-1,3-oxazole | 75-95% |
| This compound | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 2-Vinyl-4-phenyl-1,3-oxazole | 60-85% |
| This compound | Alkylboronic acid | Pd(OAc)₂ / SPhos | CsF | THF | 2-Alkyl-4-phenyl-1,3-oxazole | 50-80% |
Facilitation of Nucleophilic Substitutions and Derivatizations
While nucleophilic aromatic substitution reactions are generally uncommon on the electron-rich oxazole (B20620) ring, the presence of a good leaving group like iodine at the C-2 position facilitates such transformations, albeit under specific conditions. Strong nucleophiles can displace the iodide ion to form new derivatives. This direct substitution pathway complements the metal-catalyzed methods and allows for the introduction of a different set of functional groups.
Furthermore, the C-I bond can be utilized in other derivatizations, such as metal-halogen exchange reactions. Treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures can generate a highly reactive 2-lithio-4-phenyl-1,3-oxazole intermediate. This organometallic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a diverse array of substituents at the C-2 position.
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring itself possesses a distinct reactivity pattern, influenced by the heteroatoms and the aromatic system. Key reactions include deprotonation to form carbanions and oxidative transformations that can lead to ring cleavage.
Site-Selective Deprotonation and Carbanion Formation (e.g., at C-5)
The protons on the oxazole ring exhibit different acidities, allowing for site-selective deprotonation. The proton at the C-5 position is generally the most acidic, and its removal by a strong base, such as lithium diisopropylamide (LDA), generates a C-5 carbanion. nih.gov This regioselectivity is a cornerstone of oxazole functionalization. researchgate.net
In the case of this compound, while the C-2 position is substituted, the C-5 position remains available for deprotonation. The resulting 5-lithio-2-iodo-4-phenyl-1,3-oxazole is a potent nucleophile that can react with a variety of electrophiles, enabling the synthesis of 2,4,5-trisubstituted oxazoles. This method is synthetically valuable as it allows for sequential and controlled functionalization of the oxazole core. nih.gov
The table below illustrates the functionalization of a 4-phenyl-1,3-oxazole at the C-5 position following deprotonation.
| Substrate | Base | Electrophile (E⁺) | Product |
| 4-phenyl-1,3-oxazole | n-BuLi | (CH₃)₃SiCl | 5-(Trimethylsilyl)-4-phenyl-1,3-oxazole |
| 4-phenyl-1,3-oxazole | LDA | C₆H₅CHO | (4-phenyl-1,3-oxazol-5-yl)(phenyl)methanol |
| 4-phenyl-1,3-oxazole | n-BuLi | I₂ | 5-Iodo-4-phenyl-1,3-oxazole |
Oxidative Reactions of the Oxazole Core
The oxazole ring is susceptible to oxidation, particularly photo-oxidation in the presence of singlet oxygen. cdu.edu.auacs.org This reaction does not typically affect the substituents directly but instead involves the oxazole core itself. The process is believed to proceed via a [4+2] cycloaddition of singlet oxygen across the C-2 and C-5 positions of the oxazole ring. cdu.edu.au
This cycloaddition forms an unstable endoperoxide intermediate. This intermediate then undergoes a series of rearrangements and bond cleavages. cdu.edu.au The ultimate product of this oxidative degradation is often a triamide derivative, resulting from the complete cleavage of the oxazole ring. acs.org This reactivity highlights the latent instability of the oxazole core under specific oxidative conditions and provides a synthetic route to acyclic triamide structures. cdu.edu.au
Influence of the Phenyl Substituent on Oxazole Reactivity
The phenyl group at the C-4 position is not merely a passive spectator; it exerts a significant electronic and steric influence on the reactivity of the entire molecule.
Electronic Effects: The phenyl ring is conjugated with the oxazole system. Depending on the reaction conditions, it can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects. This electronic modulation can influence the rates and outcomes of reactions at other positions. For instance, it can affect the acidity of the C-5 proton, thereby influencing the ease of deprotonation. It also impacts the electron density of the oxazole ring, which can modulate its susceptibility to oxidative attack.
Steric Effects: The phenyl group introduces steric bulk at the C-4 position. This can direct incoming reagents to other, less hindered positions on the oxazole ring. For example, in reactions involving the C-5 position, the orientation of the phenyl group may influence the stereochemical outcome if a chiral center is formed. In coupling reactions at the C-2 position, the steric presence of the C-4 phenyl group can affect the coordination of the catalyst complex and potentially influence reaction rates.
Mechanistic Pathways of Key Transformations Involving this compound
The carbon-iodine bond at the C2 position of the this compound ring is the primary site of reactivity, making it a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways for these reactions, while unique in their specifics, generally follow a catalytic cycle involving a palladium catalyst. This cycle typically consists of three main steps: oxidative addition, a subsequent coupling step (such as transmetalation or migratory insertion), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position. nih.govresearchgate.netmanchester.ac.uk The generally accepted catalytic cycle, which is applicable to this compound, is detailed below.
Following oxidative addition, the next key step is transmetalation. In this phase, the organoboron reagent (e.g., a boronic acid) reacts with the palladium(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group from the boron atom to the palladium center and displacing the halide.
The final step of the cycle is reductive elimination. The two organic ligands on the palladium(II) complex couple, forming the new carbon-carbon bond and the desired 2-substituted-4-phenyl-1,3-oxazole product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
| Step | Description | Intermediate |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Aryl-Pd(II)-Iodo Complex |
| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) complex. | Di-organic-Pd(II) Complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(0) Catalyst |
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction, when applied to this compound, results in the formation of 2-alkynyl-4-phenyl-1,3-oxazoles. The mechanism is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.gov
The palladium cycle is similar to that of other cross-coupling reactions. It starts with the oxidative addition of this compound to a palladium(0) species. libretexts.org In the copper cycle, which runs concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
The key coupling step is transmetalation, where the copper acetylide transfers the alkynyl group to the palladium(II) complex. This results in an alkynyl palladium(II) intermediate and regenerates the copper(I) catalyst.
The final step is reductive elimination from the alkynyl palladium(II) complex, which yields the 2-alkynyl-4-phenyl-1,3-oxazole product and regenerates the active palladium(0) catalyst. While copper-free Sonogashira coupling protocols exist, the dual-catalyst system is classic. libretexts.org
| Catalyst System | Role | Key Intermediate |
| Palladium Cycle | Facilitates oxidative addition and reductive elimination. | Aryl-Pd(II)-Iodo Complex |
| Copper Cycle | Activates the terminal alkyne. | Copper(I) Acetylide |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org For this compound, this allows for the introduction of alkenyl groups at the C2 position. The catalytic cycle for the Heck reaction differs from the Suzuki and Sonogashira couplings in its coupling and elimination steps. youtube.comlibretexts.org
The cycle initiates with the oxidative addition of this compound to a palladium(0) catalyst, forming a palladium(II) complex. wikipedia.orgwikipedia.org This is followed by the coordination of the alkene to the palladium center.
The subsequent step is a migratory insertion (also known as carbopalladation). The oxazole group on the palladium complex migrates to one of the carbons of the coordinated alkene, forming a new carbon-carbon sigma bond and a new alkylpalladium(II) intermediate.
The final stage of the productive cycle is beta-hydride elimination. A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond in the product and a hydridopalladium(II) complex. The product then dissociates, and the hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst.
| Step | Description | Key Process |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | Formation of Pd(II) complex |
| Migratory Insertion | Addition of the oxazole group across the alkene double bond. | C-C bond formation |
| Beta-Hydride Elimination | Elimination of a hydrogen atom to form the final product and a hydridopalladium species. | Product release |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction enables the synthesis of 2-amino-4-phenyl-1,3-oxazoles. The mechanism follows the general catalytic cycle of oxidative addition, followed by a series of steps leading to reductive elimination. jk-sci.comlibretexts.org
The reaction begins with the oxidative addition of this compound to a palladium(0) complex, which is often stabilized by bulky phosphine (B1218219) ligands. This forms a palladium(II) intermediate. wikipedia.org
The amine then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form an amido complex. This step is critical for the subsequent reductive elimination.
The final step is reductive elimination from the amido-palladium(II) complex. This step forms the new carbon-nitrogen bond, yielding the 2-amino-4-phenyl-1,3-oxazole product and regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle. jk-sci.comresearchgate.net
| Step | Description | Role of Base |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | - |
| Amine Coordination & Deprotonation | The amine binds to the Pd(II) center and is deprotonated. | Facilitates the formation of the amido complex. |
| Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | - |
Q & A
Q. What are the standard synthetic routes for preparing 2-Iodo-4-phenyl-1,3-oxazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be achieved via cyclization reactions such as the Robinson–Gabriel synthesis , which involves dehydrative cyclization of N-acyl-α-amino ketones using agents like POCl₃ or H₂SO₄ (commonly employed for oxazole derivatives) . For iodination at the 2-position, electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann coupling) may be utilized. Key optimization steps include:
- Solvent selection : Anhydrous dichloromethane or toluene for moisture-sensitive reactions .
- Catalysts : AlCl₃ for Friedel-Crafts alkylation or Lewis acid-mediated iodination .
- Temperature control : Reflux conditions (e.g., 80–110°C) to drive cyclization .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product .
Yield optimization (typically 70–95%) requires stoichiometric balancing of iodine sources (e.g., I₂/KI) and monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer: Critical techniques and their diagnostic features:
Q. How is the cytotoxicity of this compound evaluated in preliminary bioactivity studies?
Methodological Answer: The Daphnia magna acute toxicity assay is a standardized, cost-effective method for initial cytotoxicity screening :
- Exposure protocol : 48–72 hours in freshwater with compound concentrations (e.g., 1–100 µM).
- Endpoint measurement : LC₅₀ values calculated using probit analysis or nonlinear regression.
- Controls : Negative (solvent-only) and positive (e.g., K₂Cr₂O₇) controls validate assay reliability.
- Data interpretation : Compounds with LC₅₀ < 10 µM are flagged for further mechanistic studies .
Advanced Questions
Q. How can structural modifications at the 2-iodo position influence the bioactivity of 4-phenyl-1,3-oxazole derivatives, and what strategies mitigate undesired cytotoxicity?
Methodological Answer: Structure-Activity Relationship (SAR) strategies :
- Halogen replacement : Substitute iodine with Br/Cl to tune lipophilicity and reduce oxidative stress .
- Protective groups : Introduce tert-butyl or methoxy groups to shield reactive sites during synthesis .
- In vitro validation : Compare cytotoxicity profiles across modified derivatives using Daphnia magna and mammalian cell lines (e.g., HEK293) .
Example : 4-Benzyl-2-iodo-oxazole derivatives showed higher toxicity (LC₅₀ = 8.2 µM) than chloro analogs (LC₅₀ = 25.4 µM), suggesting iodine’s role in enhancing membrane permeability .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions, and how do steric effects from the phenyl group influence reaction pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura couplings, highlighting energy barriers for C-I bond activation .
- Steric maps : Molecular dynamics simulations quantify steric hindrance from the 4-phenyl group, guiding ligand design (e.g., bulky phosphines improve coupling efficiency) .
- Experimental validation : Compare computed activation energies with empirical reaction rates (e.g., Pd-catalyzed couplings at 60–100°C) .
Q. How do contradictory cytotoxicity results between in vitro and in vivo models for this compound derivatives arise, and what experimental designs resolve these discrepancies?
Methodological Answer: Root causes :
- Metabolic differences : Hepatic metabolism in vivo generates toxic metabolites undetected in vitro .
- Bioavailability : Poor solubility or plasma protein binding reduces effective concentrations in vivo.
Resolution strategies : - Microsomal assays : Incubate compounds with liver S9 fractions to identify reactive metabolites via LC-MS .
- Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations over time to correlate exposure with toxicity .
- Alternative models : Use zebrafish embryos for intermediate complexity between Daphnia and rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
